molecular formula C13H18ClNO B3755996 N-(2-chloro-4,6-dimethylphenyl)pentanamide

N-(2-chloro-4,6-dimethylphenyl)pentanamide

Cat. No.: B3755996
M. Wt: 239.74 g/mol
InChI Key: AQUKDMWAWDJVSM-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)pentanamide: is an organic compound characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, which is further connected to a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)pentanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with pentanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in N-(2-chloro-4,6-dimethylphenyl)pentanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups attached to the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of N-(2-substituted-4,6-dimethylphenyl)pentanamide derivatives.

    Oxidation: Formation of 2-chloro-4,6-dimethylbenzoic acid or corresponding aldehydes.

    Reduction: Formation of N-(2-chloro-4,6-dimethylphenyl)pentylamine.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)pentanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of chloro and methyl substitutions on the biological activity of phenyl derivatives. It serves as a model compound for understanding the interaction of similar structures with biological targets.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may contribute to the development of compounds with specific pharmacological activities.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)pentanamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in halogen bonding, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)chloroacetamide
  • N-(2-chloro-4,6-dimethylphenyl)acetamide
  • N-(2,6-dimethylphenyl)pentanamide

Comparison:

  • N-(2,6-dimethylphenyl)chloroacetamide and N-(2-chloro-4,6-dimethylphenyl)acetamide share similar structural features with N-(2-chloro-4,6-dimethylphenyl)pentanamide but differ in the length of the carbon chain attached to the amide group. This difference can affect their physical properties and reactivity.
  • N-(2,6-dimethylphenyl)pentanamide lacks the chloro group, which significantly alters its chemical behavior and potential applications. The presence of the chloro group in this compound enhances its reactivity and allows for unique substitution reactions.

This compound stands out due to its combination of chloro and methyl substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-5-6-12(16)15-13-10(3)7-9(2)8-11(13)14/h7-8H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUKDMWAWDJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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